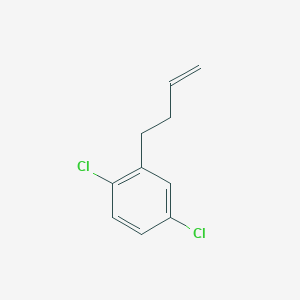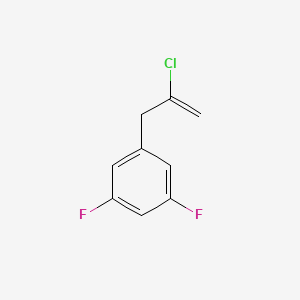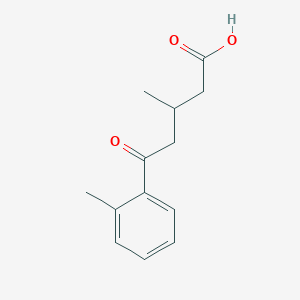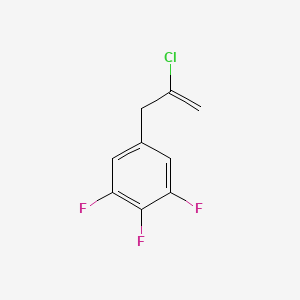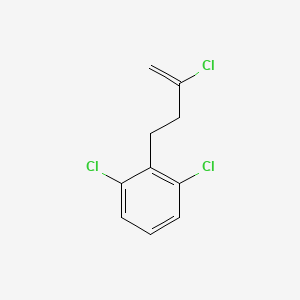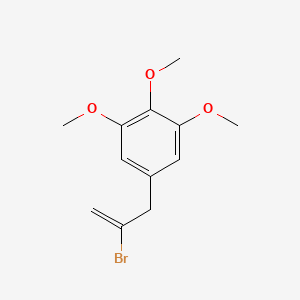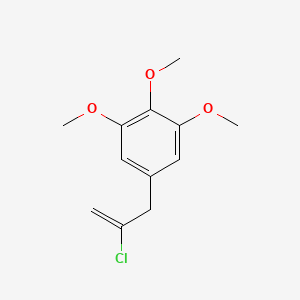
2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene
Übersicht
Beschreibung
“2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene” is a chemical compound that has been mentioned in the context of bioactive molecules . It is a derivative of thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities . The compound has a molecular formula of C23H23ClO6 and a molecular weight of 430.88 .
Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Degradation
Chlorophenols in Municipal Solid Waste Incineration : A review highlights chlorophenols (CPs) as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The paper discusses the correlation between CPs and dioxins, as well as pathways of CP formation and degradation, proposing unified pathways for CP involvement in dioxin formation (Peng et al., 2016).
Natural Attenuation of Chlorinated Solvents : A review on the biogeochemical processes in hyporheic zones discusses the transformation potential of chlorinated ethenes, pointing to the significance of these zones in reducing contaminant fluxes to surface water. The review emphasizes the role of microbial processes in contaminant degradation (Weatherill et al., 2018).
Chemical Synthesis and Catalysis
Propylene Synthesis Using Pt-Based Catalysts : This review covers recent advances in propane dehydrogenation for propylene production using platinum-based catalysts. It highlights the effect of promoters and supports on catalytic activity, underlining the importance of catalyst design for efficient chemical synthesis (Martino et al., 2021).
Degradation of Chlorinated Phenols : This review focuses on the degradation of chlorophenols using zero-valent iron and iron-based bimetals, discussing mechanisms for CP removal including dechlorination, sorption, and co-precipitation. It also considers the role of iron oxides in affecting reactivity and highlights the efficiency of bimetallic systems in overcoming limitations of unmodified zero-valent iron (Gunawardana et al., 2011).
Eigenschaften
IUPAC Name |
5-(2-chloroprop-2-enyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJJVGZPLUHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



